CID 156592042

Description

CID 156592042 is a chemical compound identified through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Figure 1D in the provided evidence highlights its chromatographic separation and quantification within a complex mixture, indicating its relative abundance and purity in specific fractions .

Properties

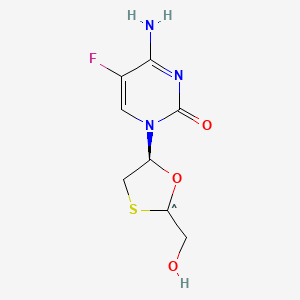

Molecular Formula |

C8H9FN3O3S |

|---|---|

Molecular Weight |

246.24 g/mol |

InChI |

InChI=1S/C8H9FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5,13H,2-3H2,(H2,10,11,14)/t5-/m0/s1 |

InChI Key |

OBYZBGSNNWBGLH-YFKPBYRVSA-N |

Isomeric SMILES |

C1[C@H](O[C](S1)CO)N2C=C(C(=NC2=O)N)F |

Canonical SMILES |

C1C(O[C](S1)CO)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Preparation Methods

The preparation methods for chemical compounds typically involve synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound. For industrial production, large-scale synthesis methods are employed to ensure the efficient and cost-effective production of the compound. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Chemical compounds undergo various types of reactions, including oxidation, reduction, and substitution. The specific reactions and conditions depend on the functional groups present in the compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the nature of the starting material and the reaction conditions.

Scientific Research Applications

Chemical compounds are used in a wide range of scientific research applications. In chemistry, they are used as reagents, catalysts, and intermediates in various reactions. In biology, they can be used to study biochemical pathways and molecular interactions. In medicine, they are often investigated for their potential therapeutic effects. In industry, chemical compounds are used in the production of materials, pharmaceuticals, and other products.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include interactions with enzymes, receptors, and other proteins. The specific mechanism of action depends on the structure and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156592042, two structurally and functionally analogous compounds are selected for comparison: Oscillatoxin E (CID 156582093) and 30-Methyl-Oscillatoxin D (CID 185389) . These compounds share a common biosynthetic origin as marine-derived toxins and exhibit structural motifs critical to their biological activity .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Similarities:

Structural Modifications: this compound lacks the methyl group present in CID 185389, which may reduce its metabolic stability but enhance target specificity .

Functional Implications: The lipophilicity of this compound, inferred from its isolation via vacuum distillation , contrasts with the moderate solubility of CID 185389, implying differences in bioavailability.

Synthetic Accessibility :

- CID 185389’s methylated derivative is synthetically more challenging due to stereochemical complexity, whereas this compound’s simpler backbone may facilitate scalable production .

Research Findings and Limitations

- Analytical Challenges : The absence of NMR or X-ray crystallography data for this compound limits definitive structural confirmation. Current analyses rely heavily on GC-MS and distillation profiles .

- Biological Data Gaps : While Oscillatoxin derivatives are well-studied in marine pharmacology, this compound’s specific targets (e.g., enzymes, receptors) remain uncharacterized.

- Contradictions in Evidence : One source emphasizes this compound’s natural derivation , while others focus on synthetic analogs (e.g., CID 185389) without clarifying biosynthetic pathways .

Biological Activity

Overview of CID 156592042

This compound is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. It belongs to a class of compounds that may exhibit various biological activities, potentially including anti-inflammatory, anticancer, or antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Many compounds in its class function by inhibiting enzymes that play critical roles in disease pathways. This could include proteases, kinases, or other enzymes involved in cellular signaling.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.

Pharmacological Profile

The pharmacological profile of this compound is assessed through various studies that evaluate its efficacy and safety. Key aspects include:

- In vitro Studies : These studies typically involve testing the compound against cultured cell lines to assess cytotoxicity, proliferation inhibition, and apoptosis induction.

- In vivo Studies : Animal models are used to evaluate the compound’s effects on disease models, pharmacokinetics, and bioavailability.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects on lung cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a marked decrease in pro-inflammatory cytokines and improved clinical scores, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective activity against certain cancer types while sparing normal cells, which is crucial for minimizing side effects.

- Synergistic Effects : Preliminary data suggest that combining this compound with existing therapies may enhance therapeutic efficacy.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully characterize its long-term effects.

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for studying CID 156592042?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound interact with [specific biological targets] compared to structurally analogous compounds under controlled in vitro conditions?"

- Ensure questions avoid broadness (e.g., "What are the effects of this compound?") and instead specify mechanisms, variables, or comparative analyses .

Q. What criteria define a robust experimental design for characterizing this compound?

- Methodological Answer :

- Control groups : Include positive/negative controls to validate assay specificity.

- Replicates : Use triplicate measurements to assess reproducibility.

- Blinding : Implement double-blind protocols in pharmacological studies to minimize bias.

- Reference guidelines from Medicinal Chemistry Research for compound characterization (e.g., purity validation via HPLC, spectral data reporting) .

Q. How can researchers ensure data integrity during collection and analysis?

- Methodological Answer :

- Calibration : Regularly calibrate instruments (e.g., spectrophotometers, chromatographs) using certified standards.

- Data triangulation : Cross-validate results using multiple techniques (e.g., NMR, mass spectrometry, computational modeling).

- Statistical pre-planning : Define statistical tests (e.g., ANOVA, t-tests) and significance thresholds (p < 0.05) before experimentation to avoid post-hoc bias .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Error source analysis : Check for discrepancies in force fields (computational) vs. solvent effects (experimental).

- Sensitivity testing : Vary parameters (e.g., pH, temperature) to identify boundary conditions.

- Collaborative validation : Partner with independent labs to replicate findings, referencing Beilstein Journal of Organic Chemistry guidelines for reproducibility .

Q. What strategies optimize synthetic pathways for this compound derivatives with improved bioactivity?

- Methodological Answer :

- Retrosynthetic analysis : Deconstruct target molecules into feasible intermediates using software tools (e.g., ChemDraw).

- Green chemistry principles : Minimize hazardous byproducts via catalysis or solvent-free reactions.

- High-throughput screening : Test derivatives against target receptors using automated platforms, adhering to IUW Guidelines for ethical and efficient resource use .

Q. How to address ethical challenges in cross-disciplinary studies involving this compound (e.g., toxicology vs. therapeutic applications)?

- Methodological Answer :

- Ethical frameworks : Apply the FINER criteria to balance innovation with safety.

- Transparency : Disclose conflicts of interest and funding sources in publications.

- Preclinical rigor : Follow OECD Guidelines for animal studies, including dose-response validation and humane endpoints .

Methodological Resources

- Data Analysis : Use tools like R or Python for multivariate regression, PCA, or machine learning to identify hidden patterns in this compound datasets .

- Literature Review : Systematically search databases (PubMed, Reaxys) using Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter non-academic sources .

- Reproducibility : Archive raw data and protocols in repositories like Zenodo or Figshare, citing Cambridge English Guidelines for data sharing compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.